molecular formula C14H22O4 B1219281 1,6-Hexanediol dimethacrylate CAS No. 6606-59-3

1,6-Hexanediol dimethacrylate

Cat. No.: B1219281
CAS No.: 6606-59-3
M. Wt: 254.32 g/mol
InChI Key: SAPGBCWOQLHKKZ-UHFFFAOYSA-N
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Description

1,6-Hexanediol Dimethacrylate (HDDMA), with the CAS number 6606-59-3, is a bifunctional methacrylate ester monomer that serves as a critical building block in advanced polymer and material science research . Its molecular structure, featuring two methacrylate functional groups separated by a six-carbon aliphatic chain, is engineered to enable the formation of highly cross-linked, three-dimensional polymer networks upon polymerization . This cross-linking capability is fundamental to its role in enhancing key material properties, including excellent flexibility, superior impact resistance, and improved adhesion to various substrates . In research and development, HDDMA is highly valued as a reactive diluent and cross-linking agent in UV-curable systems, such as coatings and inks, where it contributes to rapid curing kinetics and the formation of durable, scratch-resistant films . Its application extends to the synthesis of high-performance composite materials for the aerospace and automotive sectors, where it improves structural integrity and resistance to environmental factors . Furthermore, due to its biocompatibility and mechanical properties, HDDMA is a component of interest in the formulation of dental resins and specific biomedical materials . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate
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InChI

InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3
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InChI Key

SAPGBCWOQLHKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22O4
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Related CAS

27813-91-8
Record name 1,6-Hexanediol dimethacrylate homopolymer
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DSSTOX Substance ID

DTXSID9044455
Record name 1,6-Hexanediol dimethacrylate
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Molecular Weight

254.32 g/mol
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Physical Description

Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
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Record name 1,6-Hexanediol dimethacrylate
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CAS No.

6606-59-3
Record name 1,6-Hexanediol, dimethacrylate
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Record name 1,6-Hexanediol dimethacrylate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester
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Record name 1,6-Hexanediol dimethacrylate
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Record name 1,6-hexanediyl bismethacrylate
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Record name 1,6-HEXANEDIOL DIMETHACRYLATE
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Synthesis and Purity in Academic Investigations of 1,6 Hexanediol Dimethacrylate

Esterification Reaction Pathways for HDDMA Synthesis

The synthesis of 1,6-Hexanediol (B165255) dimethacrylate is predominantly achieved via the direct esterification of 1,6-Hexanediol with methacrylic acid. This reaction involves the combination of the diol and the unsaturated carboxylic acid, typically in the presence of a catalyst and a polymerization inhibitor, to form the desired diester and water as a byproduct. To drive the reaction towards completion, the water is often removed as it is formed, commonly through azeotropic distillation using a solvent like cyclohexane (B81311). chemicalbook.comresearchgate.net

The general chemical equation for the esterification reaction is:

HO-(CH₂)₆-OH + 2 CH₂(CH₃)COOH ⇌ CH₂(CH₃)COO-(CH₂)₆-OOCC(CH₃)CH₂ + 2 H₂O (1,6-Hexanediol + Methacrylic Acid ⇌ 1,6-Hexanediol Dimethacrylate + Water)

While the fundamental pathway is consistent, the efficiency, yield, and purity of the final HDDMA product are heavily influenced by the catalytic system employed and the precise control of reaction parameters.

Catalyst Systems in HDDMA Synthesis

The choice of catalyst is a critical factor in the synthesis of HDDMA, impacting reaction rates, process efficiency, and environmental impact. Research has explored various types of acid catalysts to replace traditional corrosive and difficult-to-separate liquid acids like sulfuric acid. chemicalbook.com

Solid superacid catalysts have emerged as a highly effective and environmentally friendlier alternative to conventional liquid acid catalysts for the synthesis of diacrylates. google.com These catalysts, such as tin-modified sulfated titania (SO₄²⁻/TiO₂-SnO₂), offer high catalytic efficiency and can be easily recovered and reused, which significantly reduces wastewater generation. google.comcjcatal.com

In one study, a novel SO₄²⁻/TiO₂-SnO₂ solid acid catalyst was prepared and used for the synthesis of 1,6-hexanediol diacrylate. cjcatal.com The incorporation of tin into the catalyst structure was found to increase its specific surface area and thermal stability. cjcatal.com This catalyst demonstrated excellent performance and reusability, maintaining high conversion rates even after multiple cycles. cjcatal.com Another patent describes a preparation method using a solid superacid catalyst which simplifies the post-reaction workup by eliminating the need for neutralization and extraction steps. google.com

Key advantages of solid superacid catalysts include:

High Reusability: The catalyst can be filtered and reused for multiple reaction cycles, making the process more economical. cjcatal.com

Reduced Corrosion: As solid materials, they are less corrosive to reaction vessels compared to liquid acids like sulfuric acid.

Simplified Purification: The product mixture does not require extensive neutralization washes, simplifying the purification process. google.com

Lower Environmental Impact: The reduction in waste and corrosive materials leads to a greener synthesis process.

p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is widely used as a catalyst in esterification reactions due to its high efficiency, commercial availability, and relative ease of handling compared to mineral acids. chemicalbook.compreprints.org In the synthesis of 1,6-hexanediol diacrylate, p-TSA has been effectively used in combination with phosphite. chemicalbook.com This combination helps to achieve high yields in shorter reaction times. chemicalbook.com

The use of p-TSA avoids some of the issues associated with stronger acids like sulfuric acid, although it is typically used as a homogeneous catalyst, requiring a neutralization step during product purification. chemicalbook.comajgreenchem.com Research has focused on optimizing the amount of p-TSA to balance reaction rate and cost-effectiveness, as excessive catalyst loading does not significantly improve yield and can complicate the purification process. chemicalbook.com

Strong acid cationic resins represent another class of solid acid catalysts used for HDDMA synthesis. researchgate.netgoogle.com These are typically polystyrene-based resins functionalized with sulfonic acid groups (-SO₃H). felitecn.comalfa-chemistry.com Like other solid catalysts, they offer the advantages of easy separation from the reaction mixture, reusability, and reduced equipment corrosion. chemicalbook.comresearchgate.net

A specific type, the D072 strong acid cationic resin, has been successfully employed to catalyze the esterification of 1,6-hexanediol with acrylic acid, yielding a high-quality product with good color. researchgate.netgoogle.com These macroporous resins provide a large surface area for the reaction to occur and exhibit high catalytic activity. researchgate.net While effective, the cost of the resin and potentially longer reaction times compared to some homogeneous catalysts are factors to consider. chemicalbook.com

p-Toluenesulfonic Acid and Phosphite Catalysis

Optimization of Reaction Conditions for HDDMA Yield

Achieving a high yield of pure HDDMA requires careful optimization of several reaction parameters. These conditions are often interdependent and are tailored to the specific catalyst system being used.

The molar ratio of the acid (methacrylic acid for HDDMA) to the alcohol (1,6-hexanediol) is a crucial variable in the synthesis. An excess of the acid is generally used to shift the equilibrium towards the formation of the diester product and to compensate for any side reactions. However, an excessively high ratio can make the purification of the final product more difficult due to the need to remove a large amount of unreacted acid. chemicalbook.com

Academic studies have investigated various molar ratios to find the optimal balance for maximizing yield. For instance, in syntheses catalyzed by strong acid cationic resins, an optimal molar ratio of acrylic acid to 1,6-hexanediol was found to be 2.2:1. researchgate.net For reactions using a p-TSA catalyst, a ratio of 2.5:1 was determined to be optimal. chemicalbook.com When using a solid superacid catalyst like SO₄²⁻/TiO₂-SnO₂, a higher molar ratio of 3.5:1 was found to produce the best yield. cjcatal.comresearchgate.net

The table below summarizes the optimal molar ratios and other conditions found in various academic studies for the synthesis of 1,6-hexanediol diacrylate, which serves as a close model for HDDMA synthesis.

Catalyst SystemMolar Ratio (Acid:Diol)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Solid Superacid (SO₄²⁻/TiO₂-SnO₂)3.5:17% (wt)1303>87 cjcatal.com
Solid Superacid (SO₄²⁻/TiO₂-SnO₂)3.5:15% (wt)130491.8 researchgate.net
p-Toluenesulfonic Acid (p-TSA)2.5:11.5% (wt)80-901.593.25 chemicalbook.com
Strong Acid Cationic Resin (D072)2.2:12.5% (wt)80-110493.88 researchgate.net
Temperature and Reaction Time Effects

The synthesis of dimethacrylate esters, such as this compound (HDDMA), is highly sensitive to both temperature and reaction time. These parameters are critical in controlling the reaction rate, yield, and the formation of byproducts.

In the direct esterification of 1,6-hexanediol with methacrylic acid, the reaction temperature is a key factor. For the analogous synthesis of 1,6-hexanediol diacrylate (HDDA), a reaction temperature of 80-90°C is considered optimal. chemicalbook.com Below this range, the reaction rate is impractically slow. Conversely, while higher temperatures can accelerate the reaction, they also promote undesirable side reactions, such as the polymerization of the methacrylate (B99206) groups. For instance, in some optimized protocols, temperatures are elevated to 80–120°C to improve efficiency while mitigating the risk of cyclization.

Reaction time is also a crucial variable that must be carefully controlled. A study on the synthesis of 1,6-hexanediol diacrylate (HDDA) found that the optimal reaction time was 90 minutes. chemicalbook.com Extending the reaction time beyond this point did not lead to a significant increase in yield and could increase the likelihood of polymerizing the product. chemicalbook.com Another study on HDDA synthesis reported an optimal reaction time of 4 hours at a temperature range of 80-110°C. researchgate.net For the synthesis of HDDA using a solid acid catalyst, a reaction time of 3 hours at 130°C was found to be optimal. cjcatal.com These examples highlight that the ideal reaction time is dependent on other reaction parameters, including the specific catalyst and temperature used.

The interplay between temperature and reaction time is therefore a critical consideration in the synthesis of HDDMA. Higher temperatures generally allow for shorter reaction times, but this must be balanced against the increased risk of side reactions. Careful optimization of both parameters is necessary to achieve a high yield of the desired product with minimal impurities.

Table 1: Effects of Temperature and Reaction Time on Diacrylate Synthesis This table is based on data for the analogous compound 1,6-hexanediol diacrylate (HDDA) and provides insights into the general principles applicable to dimethacrylate synthesis.

Parameter Condition Outcome Reference
Temperature 80-90°C Optimal for HDDA synthesis, balancing reaction rate and side reactions. chemicalbook.com
Temperature 80-110°C Used in conjunction with a 4-hour reaction time for a 93.88% yield of HDDA. researchgate.net
Temperature 130°C Optimal when using a solid acid catalyst for HDDA synthesis. cjcatal.com
Reaction Time 90 minutes Optimal for HDDA synthesis; longer times show diminishing returns. chemicalbook.com
Reaction Time 3 hours Optimal for HDDA synthesis with a solid acid catalyst at 130°C. cjcatal.com
Reaction Time 4 hours Used in conjunction with a temperature range of 80-110°C for HDDA synthesis. researchgate.net
Role of Dehydrating Agents

In the esterification synthesis of this compound (HDDMA), which is a reversible reaction, the removal of water is crucial to drive the equilibrium towards the formation of the desired diester product. This is typically achieved through azeotropic distillation, which requires the use of a water-carrying agent, also known as a dehydrating agent.

Commonly used dehydrating agents in the synthesis of related diacrylates include cyclohexane, toluene, n-heptane, and n-hexane. chemicalbook.comgoogle.com Cyclohexane, with a boiling point of 80.7°C, is a frequent choice as it forms an azeotrope with water, facilitating its removal from the reaction mixture. chemicalbook.com The amount of the dehydrating agent used can significantly impact the reaction yield. For the synthesis of 1,6-hexanediol diacrylate (HDDA), the effect of the amount of cyclohexane was studied, and an optimal mass ratio of the dehydrating agent to the total raw materials was determined to be 65%. chemicalbook.com

The process involves adding the dehydrating agent to the reaction mixture containing 1,6-hexanediol, methacrylic acid, a catalyst, and a polymerization inhibitor. chemicalbook.comresearchgate.net The mixture is then heated to reflux. The water generated during the esterification process forms an azeotrope with the dehydrating agent and is distilled off and collected in a water separator, effectively shifting the reaction equilibrium to favor product formation. chemicalbook.com The completion of the reaction is often indicated by the cessation of water being collected in the separator. chemicalbook.com

The selection of an appropriate dehydrating agent and its optimal concentration are therefore critical for maximizing the yield and purity of HDDMA by ensuring the efficient removal of water from the reaction system.

Polymerization Inhibitors in HDDMA Synthesis and Storage

The synthesis and storage of this compound (HDDMA) require the use of polymerization inhibitors to prevent premature and uncontrolled polymerization, which can be initiated by heat, light, or the presence of radicals.

During synthesis, which is often carried out at elevated temperatures, the risk of polymerization is significant. To counteract this, inhibitors are added to the reaction mixture. Common inhibitors used in the synthesis of related diacrylates include hydroquinone (B1673460), p-hydroxyanisole (MEHQ), phenothiazine, and copper salts like copper sulfate. chemicalbook.comgoogle.com For instance, in the synthesis of 1,6-hexanediol diacrylate (HDDA), a composite inhibitor system of NaHSO₄/CuSO₄ has been utilized. chemicalbook.com Another study on HDDA synthesis employed hydroquinone as the polymerization inhibitor. researchgate.net The concentration of the inhibitor is a critical parameter; for example, an 8.5% mass ratio of inhibitor to acrylic acid was found to be optimal in one study. chemicalbook.com

For the storage of commercially available HDDMA, inhibitors are also crucial to ensure its stability and shelf-life. Hydroquinone and its monomethyl ether (MEHQ) are commonly used for this purpose. sigmaaldrich.comsigmaaldrich.com For example, a commercially available HDDMA product is stabilized with 75.0-125.0 ppm of hydroquinone. sigmaaldrich.com Another product contains 100 ppm of MEHQ as an inhibitor. sigmaaldrich.com These inhibitors work by scavenging free radicals that could initiate a polymerization chain reaction. Proper storage conditions, such as keeping the monomer in a cool, dark, and well-ventilated area, away from heat and light, are also essential to prevent premature polymerization.

The choice and concentration of the polymerization inhibitor are therefore vital for both the successful synthesis and the long-term stability of HDDMA, preventing the formation of unwanted polymers and ensuring the monomer's reactivity is preserved for its intended application.

Table 2: Common Polymerization Inhibitors for HDDMA and Related Diacrylates

Inhibitor Application Typical Concentration Reference
Hydroquinone Synthesis & Storage 90-100 ppm (synthesis), 75-125 ppm (storage) sigmaaldrich.com
MEHQ (p-hydroxyanisole) Synthesis & Storage 100 ppm (storage) google.comsigmaaldrich.com
Phenothiazine Synthesis - chemicalbook.com
Copper Sulfate Synthesis Part of a composite inhibitor system chemicalbook.comgoogle.com
NaHSO₄/CuSO₄ Synthesis Composite inhibitor system chemicalbook.com

Purification Methodologies for Research-Grade HDDMA

Achieving high purity is essential for research-grade this compound (HDDMA) to ensure reproducible and accurate experimental results. The purification process typically follows the initial synthesis and aims to remove unreacted starting materials, catalysts, inhibitors, and any byproducts.

A common purification method for related acrylates involves a series of washing and extraction steps. After the esterification reaction, the crude product is often washed with a low-concentration alkali solution, such as sodium bicarbonate or sodium hydroxide, to neutralize and remove any excess methacrylic acid and acidic catalysts. google.comgoogle.com This is typically followed by washing with water or a sodium chloride solution to remove any remaining salts and water-soluble impurities. google.com The organic phase containing the HDDMA is then collected. google.com

To remove residual water, the organic phase is treated with a drying agent. google.com Following the removal of the drying agent by filtration, the solvent and other volatile components are removed under reduced pressure. google.comgoogle.com

For more rigorous purification, distillation under reduced pressure is often employed. This technique separates the HDDMA from less volatile impurities. In some cases, a thin-film evaporator is used, which is particularly effective for heat-sensitive compounds as it minimizes the thermal stress on the material by reducing the exposure time to high temperatures. justia.com The purification of a similar compound, 1,6-hexanediol, involves saponification followed by distillation to remove ester impurities. google.com

The choice of purification methodology depends on the initial purity of the crude product and the required purity for the intended research application. A combination of washing, extraction, and distillation techniques is often necessary to obtain research-grade HDDMA.

Analytical Techniques for HDDMA Purity and Characterization

A suite of analytical techniques is employed to assess the purity and confirm the chemical structure of this compound (HDDMA). These methods provide both qualitative and quantitative information, which is crucial for ensuring the quality of the material for research purposes.

Chromatographic Methods (HPLC, GC/MS)

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture, making them ideal for assessing the purity of HDDMA.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like HDDMA. Reverse-phase HPLC (RP-HPLC) is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. For instance, HDDMA can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be scaled for preparative separation to isolate impurities. sielc.com In a study of alkyl methacrylate monoliths, HPLC was used to separate phenol (B47542) derivatives, demonstrating its utility in analyzing related compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another essential technique, particularly for identifying and quantifying volatile impurities. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. GC/MS has been used to analyze for the presence of HDDMA in various products. researchgate.netresearchgate.net A specific GC-MS method for quantifying 1,6-hexanediol diacrylate involves Soxhlet extraction followed by analysis on a DB-5MS column with a specific temperature program. google.com The identity of an analyte peak in a gas chromatogram can be confirmed by its mass spectrum. osha.gov

These chromatographic methods, often used in conjunction, provide a comprehensive assessment of the purity of HDDMA, enabling the identification and quantification of any unreacted starting materials, byproducts, or other contaminants.

Spectroscopic Characterization (NMR, FT-IR)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound (HDDMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR spectroscopy is used to identify the types and number of hydrogen atoms in a molecule. The ¹H NMR spectrum of HDDMA would show characteristic signals for the vinyl protons of the methacrylate groups, the methyl protons, and the methylene (B1212753) protons of the hexanediol (B3050542) chain. nih.gov For example, in a study of related macromers, the persistence of acrylate (B77674) peaks in the ¹H NMR spectrum confirmed the structure. researchgate.net¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of HDDMA and for identifying any structural isomers or impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of HDDMA exhibits characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ is indicative of the C=O stretching of the ester group. researchgate.net The C=C stretching of the acrylate group appears around 1635 cm⁻¹. researchgate.net The C-O stretching vibrations are also visible in the spectrum. researchgate.net FT-IR is a valuable tool for monitoring the progress of the synthesis reaction, for example, by observing the disappearance of the broad O-H stretching band of the alcohol starting material and the appearance of the characteristic ester and acrylate bands. researchgate.net It is also used to confirm the chemical structure of the final product. researchgate.net

Together, NMR and FT-IR spectroscopy provide a comprehensive structural characterization of HDDMA, confirming its identity and providing insights into its purity.

Polymerization Mechanisms and Kinetics of 1,6 Hexanediol Dimethacrylate Systems

Free-Radical Polymerization of HDDMA

1,6-Hexanediol (B165255) dimethacrylate (HDDMA) is a difunctional monomer that readily undergoes free-radical polymerization to form a densely crosslinked polymer network. nih.gov This process is characterized by initiation, propagation, and termination steps, leading to the formation of a three-dimensional polymer structure. nih.govresearchgate.net The polymerization kinetics can be influenced by various factors, including the type and concentration of the initiator, temperature, and the presence of oxygen. tandfonline.comresearchgate.netresearchgate.net

The initiation of HDDMA polymerization can be achieved through several methods, each involving the generation of free radicals that react with the monomer's vinyl groups.

Photopolymerization is a common method for curing HDDMA-based systems, utilizing photoinitiators that generate radicals upon exposure to light, typically in the UV or visible spectrum. tcichemicals.comlboro.ac.uk The efficiency of polymerization is highly dependent on the type of photoinitiator used.

Type I vs. Type II Photoinitiators: Type I photoinitiators, also known as α-cleavage photoinitiators, undergo unimolecular bond cleavage upon irradiation to form free radicals. tandfonline.comrsc.org Examples include benzoin (B196080) derivatives and their derivatives. Type II photoinitiators, on the other hand, generate radicals through a bimolecular reaction, typically by abstracting a hydrogen atom from a co-initiator (synergist), such as an amine. tandfonline.comtandfonline.com Studies have shown that α-cleavage photoinitiators are generally more efficient than hydrogen-abstracting ones like benzophenone (B1666685) for the polymerization of diacrylates. tandfonline.comtandfonline.com

Common Photoinitiators for HDDMA: A variety of photoinitiators have been successfully used to polymerize HDDMA. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBP) is a notable example, capable of generating radicals upon activation by both UV and visible light sources up to 420 nm. tcichemicals.com Other effective photoinitiators include 2,2-dimethoxy-2-phenylacetophenone (B1663997) nih.gov and chlorine-substituted hexaarylbisimidazole (o-Cl-HABI) when used with a heterocyclic mercapto compound. rsc.org Novel indole-based multifunctional unimolecular initiators have also demonstrated effective initiation of HDDMA polymerization under various light sources (395 nm, 405 nm, and 455 nm). rsc.org

Influence of Photoinitiator Concentration: The concentration of the photoinitiator plays a crucial role in the polymerization kinetics. researchgate.netmdpi.com

An increase in photoinitiator concentration generally leads to a higher rate of polymerization and a higher final monomer conversion. researchgate.netmdpi.com However, above a certain concentration, the maximum reaction rate may decrease due to the limited diffusion of radicals in a highly viscous system. mdpi.com

Higher initiator concentrations also lead to the generation of more radicals at the beginning of the reaction, which can accelerate the process. mdpi.com In some systems, the maximum degree of conversion is comparable at intermediate initiator concentrations, while achieving the maximum rate of polymerization and hardness may require higher concentrations. researchgate.net

In the presence of oxygen, a higher photoinitiator concentration can lead to higher maximum conversion by counteracting the inhibitory effects of oxygen. mdpi.com

Table 1: Effect of Photoinitiator Type and Concentration on HDDMA Polymerization

Photoinitiator SystemConcentrationKey FindingsSource
α-Cleavage vs. BenzophenoneNot specifiedα-Cleavage photoinitiators were found to be more efficient than the hydrogen-abstracting benzophenone. tandfonline.comtandfonline.com
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (DPTBP)Not specifiedEffectively initiates polymerization under both UV and visible light (up to 420 nm). tcichemicals.com
Chlorine substituted hexaarylbisimidazole (o-Cl-HABI) with heterocyclic mercapto compoundNot specifiedEfficiently initiates radical polymerization. Mercaptotriazole and phenylmercaptotriazole showed the best reactivity. rsc.org
Omnirad 2022 vs. Omnirad 8190.5, 1, and 2 wt%Omnirad 2022 showed a higher maximum reaction rate, especially at lower light intensity (20 mW/cm²), but led to lower maximum conversion in air. Increasing concentration generally led to higher conversion but a lower maximum reaction rate. mdpi.com

High-energy radiation, such as electron beams, can induce the polymerization of HDDMA without the need for a chemical initiator. akjournals.comosti.gov Pulse radiolysis is a powerful technique used to study the kinetics and mechanisms of such rapid polymerization reactions. akjournals.comosti.govmdpi.com

In pulse radiolysis studies, a short pulse of high-energy electrons is used to generate reactive species in the monomer system. nih.gov For acrylates like HDDA and HDDMA in cyclohexane (B81311) solution, pulse radiolysis leads to the formation of α-carboxyalkyl radicals, which initiate the polymerization. akjournals.comosti.gov The kinetics of the decay of these radicals, which occurs through a second-order process, can be monitored by transient spectroscopic detection. akjournals.comosti.gov

In the presence of oxygen, these radicals can react to form peroxy radicals, which are less reactive and decay much more slowly, leading to inhibition of the polymerization. osti.gov The formation of oligomeric radicals can also be detected during pulse radiolysis experiments, with HDDMA showing a lower reactivity and onset of oligomer formation at higher concentrations compared to HDDA. akjournals.com

Following initiation, the polymerization proceeds through propagation and termination steps.

Propagation: The propagation step involves the rapid addition of monomer molecules to the growing polymer radical chain. acs.org The rate of propagation is influenced by factors such as monomer concentration and the mobility of the species in the polymerizing medium. researchgate.netacs.org As polymerization progresses and the viscosity of the system increases, the propagation reaction can become diffusion-controlled. mdpi.comacs.org

ESR spectroscopy studies on the polymeric matrix of 1,6-hexanediol diacrylate have shown that the decay of macroradicals does not follow simple second-order kinetics, suggesting that the decreasing rate constant of bimolecular decay is related to their propagation in the chain propagation reaction. lp.edu.ua

As a difunctional monomer, HDDMA forms a highly crosslinked three-dimensional network during polymerization. nih.gov This crosslinking process is fundamental to the final properties of the resulting polymer.

Network Formation: The polymerization of dimethacrylate monomers like HDDMA leads to the formation of a complex network structure rather than linear or branched polymer chains. researchgate.net This network formation causes a rapid increase in the elastic modulus and local molecular density of the material. researchgate.net

Gel Point: A critical point in the polymerization process is the gel point, which marks the formation of a continuous, "infinite" polymer network spanning the entire system. uva.nl Molecular dynamics simulations combined with graph theory have been used to study the polymerization of HDDA, a similar diacrylate, and have determined the gel point to be around 0.18 bond conversion under specific simulation conditions. uva.nl After the gel point, the polymerization process primarily increases the crosslink density within the gel. uva.nl

Cyclization: During the early stages of polymerization, intramolecular reactions can occur where a radical on a growing chain reacts with a pendant double bond on the same chain. This leads to the formation of cyclic structures. uva.nl This "back-biting" type of reaction mechanism promotes the formation of small cycles. uva.nl

Factors Influencing Crosslinking: The final crosslink density is influenced by the polymerization conditions. nih.gov For instance, in studies with a similar dimethacrylate, increasing the concentration of the crosslinking agent (HDDMA) in a polymethyl methacrylate (B99206) (PMMA) matrix generally led to an increase in the crosslinking density. nih.gov The flexibility of the monomer molecule itself can also play a role; for HDDA, molecular flexibility has been shown to increase the conversion of double bonds while delaying the gel point. uva.nl

Crosslinking Phenomena in HDDMA Polymerization

Network Formation and Crosslink Density

The polymerization of 1,6-Hexanediol dimethacrylate (HDDMA) results in the formation of a densely crosslinked polymer network. This process is characterized by the conversion of monomer molecules, which are initially separated by van der Waals distances, into a tightly packed network connected by covalent bonds. gatech.edu This transformation from individual monomers to a polymer network is the primary cause of volume shrinkage during polymerization. gatech.edunih.gov

The structure of the resulting network is complex and heterogeneous, often featuring microgels that form and coalesce. nih.gov The flexibility of the HDDMA molecule plays a significant role in the polymerization process, influencing the conversion of double bonds and potentially delaying the onset of gelation due to back-biting reactions that form small cycles. uva.nl As the polymerization progresses beyond the gel point, the reaction focus shifts to increasing the crosslink density through the reaction of pendant methacrylate groups. nih.govuva.nl

The crosslink density is a critical parameter that directly influences the material's properties. It can be estimated from the storage modulus in the rubbery region of the polymer. nih.gov Studies have shown that the rubbery modulus is directly dependent on the effective crosslink density. nih.gov The development of crosslink density is not linear with conversion; it develops slowly at low conversion and much more rapidly in the later stages of polymerization. nih.gov The final crosslink density is a key factor determining the mechanical properties of the polymer, such as its Young's modulus. researchgate.net

Several factors influence the final network structure and crosslink density, including the initial monomer concentration and the presence of other components in the formulation. For instance, the concentration of monomers can affect the formation of polymer loops, with higher initial monomer concentrations favoring the formation of linear chains over cyclic structures. acs.org

Table 1: Properties of Methacrylate-based Crosslinked Polymers This interactive table summarizes key properties of various dimethacrylate polymers, including this compound, highlighting the relationship between their chemical structure, degree of conversion, and physical properties like water sorption and crosslink density.

MonomerAbbreviationDegree of Conversion (%)Sorption (%)
This compound1,6-HDMA91.5±0.99.25±0.48
Neopentyl glycol dimethacrylateNGDMA88.5±3.09.95±0.98
1,4-butanediol dimethacrylate1,4-BDMA91.7±0.46.9±0.15
1,3-butanediol dimethacrylate1,3-BDMA89.6±0.17.2±0.04
Ethylene glycol dimethacrylateEGDMA88.2±0.5
Data sourced from a study on methacrylate-based crosslinked polymers. nih.gov
Gel Point Transition and Its Dynamics

The gel point marks a critical transition during the polymerization of HDDMA, where the system transforms from a liquid state to a solid-like gel. This transition is characterized by the formation of a continuous polymer network that spans the entire system. uva.nl The gel point is a well-defined point in the conversion process and is often identified by the crossover of the storage modulus (G') and loss modulus (G'') in rheological measurements. nih.gov

The dynamics of the gel point transition are influenced by several factors, including the initial concentration of radicals. nih.govmdpi.comresearchgate.netsemanticscholar.org Simulations have shown that a higher initial radical concentration can shift the gel point to a higher degree of double bond conversion. nih.govacs.org This is attributed to the formation of a greater number of linear structures in the polymer network at higher radical concentrations. nih.gov

The flexibility of the HDDMA monomer can also impact the gel point. The potential for intramolecular cyclization reactions, which form "ineffective" crosslinks, can delay the gel point conversion compared to monomers that more efficiently form intermolecular crosslinks. nih.gov After the gel point, the majority of the subsequent polymerization reactions contribute to increasing the crosslink density of the established network. uva.nl

Table 2: Gel Point Dependence on Initial Radical Concentration for HDDMA Polymerization This interactive table illustrates the effect of the initial radical concentration on the double bond conversion (DBC) at the gel point for two different reaction models in the polymerization of this compound.

Initial Radical Concentration (%)Gel Point DBC (%) - Model AGel Point DBC (%) - Model B
115.8 ± 0.916.2 ± 0.3
318.9 ± 0.421.2 ± 0.4
521.2 ± 0.422.6 ± 0.3
Data from computational modeling of HDDMA polymerization. nih.gov

Influence of Polymerization Conditions on Reaction Rate and Conversion

The rate of polymerization and the final monomer conversion in HDDMA systems are highly sensitive to the conditions under which the reaction is carried out. Key factors include temperature, the presence of additives and co-initiators, and the effects of oxygen inhibition.

Temperature Effects on Photopolymerization Kinetics

Temperature has a profound impact on the photopolymerization kinetics of HDDMA. Generally, increasing the curing temperature leads to an increase in both the rate of polymerization and the final double bond conversion. gatech.eduresearchgate.netresearchgate.net This is because higher temperatures increase the mobility of the monomer and growing polymer chains, which can alleviate diffusional limitations on the reaction, particularly in the later stages of polymerization. kpi.ua

However, the relationship is not always linear. For some dimethacrylate systems, the polymerization rate may go through a maximum as the temperature increases, after which the rate begins to decrease. tue.nl This can be due to competing reactions such as depropagation becoming more significant at very high temperatures. tue.nl In the case of diacrylates, a decrease in the polymerization rate at higher temperatures has been attributed to termination through chain transfer, which suppresses the autoacceleration effect. tue.nl At low temperatures, particularly in the solid state, the double bond conversion is significantly lower due to the limited mobility of the reactive species. researchgate.netresearchgate.net

Role of Additives and Co-initiators

Additives and co-initiators can significantly influence the polymerization of HDDMA, primarily by interacting with the photoinitiator or the propagating radicals. Amine synergists, for example, are commonly used to enhance the efficiency of photoinitiation, particularly in systems that are sensitive to oxygen. researchgate.netgoogle.com The effectiveness of an amine co-initiator can depend on its chemical structure. tandfonline.com

The addition of certain co-initiators can lead to a multicomponent photoinitiating system that is more efficient than a two-component system. researchgate.net For instance, the combination of a dye, an amine, and an alkyl halide can create a highly efficient three-component system. researchgate.net The choice of photoinitiator itself is also critical, with α-cleavage (Type I) photoinitiators generally being more efficient than hydrogen-abstracting (Type II) photoinitiators for HDDMA polymerization. tandfonline.comtandfonline.com The addition of triarylphosphines has been shown to be effective in reducing air inhibition. tandfonline.comtandfonline.com

Oxygen Inhibition Effects

The extent of oxygen inhibition is influenced by factors such as the thickness of the sample film and the concentration of oxygen. researchgate.netradtech.org In thicker films, the effect of oxygen inhibition is more pronounced at the surface, while the lower depths of the film, where oxygen diffusion is limited, can achieve higher conversion. researchgate.netradtech.org Increasing the initiation rate, for example by using a higher photoinitiator concentration or light intensity, can help to overcome oxygen inhibition by rapidly consuming the dissolved oxygen. radtech.org The addition of certain additives, such as thiols or amines, can also mitigate the effects of oxygen inhibition by reacting with and consuming oxygen or the resulting peroxy radicals. radtech.orgulaval.ca

Modeling and Simulation of HDDMA Polymerization

Computational modeling and simulation are powerful tools for investigating the complex processes involved in the polymerization of HDDMA. nih.govacs.orgmdpi.comresearchgate.netsemanticscholar.org These methods allow for the study of network formation, gel point transition, and the influence of various parameters at a molecular level.

Reactive molecular dynamics (MD) simulations are frequently employed to model the polymerization process. nih.govacs.orgresearchgate.net These simulations can track the formation of covalent bonds between monomer units and provide insights into the evolving topology of the polymer network, including the formation of cycles and the distribution of crosslinks. nih.govacs.org Both all-atom and coarse-grained force fields have been used to model HDDMA polymerization. mdpi.comresearchgate.netsemanticscholar.org Coarse-grained models offer the advantage of reduced computational cost, enabling the simulation of larger systems and longer timescales. mdpi.comresearchgate.netsemanticscholar.org

Simulations have been used to predict various properties of the resulting polymer, including volume shrinkage, viscosity, diffusion constants, and mechanical properties like Young's modulus. nih.govacs.org They have also been instrumental in understanding the relationship between the initial radical concentration and the location of the gel point. nih.gov Furthermore, kinetic models based on systems of differential equations have been developed to describe the photopolymerization of HDDA (a closely related diacrylate) in the presence of oxygen, tracking the concentrations of various species over time. uva.nlresearchgate.net These models can account for factors such as oxygen diffusion and inhibition, providing a more complete picture of the polymerization kinetics. uva.nlresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations have become a key tool for investigating the free-radical polymerization of dimethacrylate systems like HDDMA. acs.orgnih.gov By simulating the motion and interaction of atoms over time, MD provides a detailed, atomistic description of the polymerization process. acs.org Reactive classical MD, often combined with dynamical nonequilibrium molecular dynamics (D-NEMD), is used to model the formation of covalent bonds between HDDMA monomers as the polymer network develops. nih.govnih.govresearchgate.net

Researchers utilize MD simulations to characterize both the mechanical and topological properties of the resulting polymer. acs.org Mechanical properties such as the stress-strain curve, Young's modulus, viscosity, and diffusion constants can be calculated from the simulation trajectories. acs.orgnih.gov For instance, the Young's modulus for simulated HDDMA polymer systems has been found to range between 3.9 and 4.1 GPa, which aligns with experimental values for similar dimethacrylate polymers like bis-GMA and TEGDMA. nih.govresearchgate.net Topological features are also analyzed, including the number of cycles or loops and the cyclomatic complexity, which describes the connectivity of the network. acs.orgnih.gov

MD simulations are particularly effective for studying key polymerization phenomena:

Gel Point Transition: The gel point, the critical conversion at which a spanning network or "giant molecule" first appears, can be precisely identified. researchgate.netuva.nl Simulations show that the gel point is influenced by factors such as the initial concentration of radicals; increasing the radical concentration can delay the gel point to a higher degree of bond conversion. acs.orgnih.govresearchgate.net

Volume Shrinkage: The reduction in volume that occurs as monomers are converted into a more densely packed polymer network is a predictable outcome of MD simulations. acs.orgnih.gov

Coarse-Grained Modeling: To reduce the significant computational cost of all-atom (AA) simulations and enable the study of larger systems and lower radical concentrations, coarse-grained (CG) models have been developed. nih.govmdpi.comsemanticscholar.org In these models, groups of atoms (like hydrogen atoms) are represented as single particles. nih.govsemanticscholar.org Studies comparing AA and CG models for HDDMA polymerization have shown that the CG approach successfully reproduces the trend of the gel point as a function of radical concentration and yields very similar network structures. nih.govsemanticscholar.org

Table 1: Gel Point and Mechanical Properties of HDDMA from MD Simulations This table presents data derived from molecular dynamics simulations of this compound polymerization under different reaction models and radical concentrations (RC).

ParameterConditionValueSource
Gel Point (at Double Bond Conversion, %) Model A, 1% RC15.8 ± 0.9 % acs.org
Model A, 5% RC21.2 ± 0.4 % acs.org
Young's Modulus Varying RC3.9 - 4.1 GPa nih.govresearchgate.net
For similar monomer (HDDA)~3 GPa uva.nlrsc.org

Monte Carlo Methods for Network Evolution

Monte Carlo (MC) methods offer a stochastic approach to modeling polymer network formation. Unlike the deterministic, time-evolving nature of MD, MC simulations use random sampling to predict the outcomes of reaction events. These methods are particularly useful for studying network reliability and can be adapted to simulate polymerization. tum.deresearchgate.net

In the context of polymerization, MC simulations can model the reaction process based on probabilistic rules. For the related monomer 1,6-Hexanediol diacrylate (HDDA), a computer model based on an ideal mixing reactor uses the Monte Carlo method to simulate the block three-dimensional free-radical polymerization. researchgate.net Such models can incorporate concepts like the free volume to account for diffusion limitations on reaction rates as the network grows and mobility decreases. researchgate.net

MC methods can be implemented in different ways for network formation:

Static Approach: In a single-step or static approach, reactive sites are considered fixed, and Monte Carlo algorithms are used to identify the most probable bonds to form, for instance, by minimizing the aggregate length. uva.nl

Dynamic Approach: While MD is more common for dynamic simulations where monomer diffusion is explicitly simulated, MC methods can also model the evolution of a system over time by probabilistically determining the sequence of reaction and diffusion events.

While less common than MD for providing a full atomistic trajectory, MC methods are powerful for exploring the vast number of possible network configurations and understanding how reaction probabilities influence the final polymer structure. nih.gov They have been used to show that the interplay between frequent and infrequent reaction events can lead to more complex network states than predicted by purely analytical models. nih.gov

Graph Theory Approaches in Polymer Network Analysis

Graph theory provides a mathematical framework to abstract and analyze the complex topology of polymer networks formed during the polymerization of HDDMA and related monomers. uva.nlrsc.org In this approach, the polymer network is represented as a graph where monomer units are nodes and the covalent bonds between them are edges. uu.nl This allows for a quantitative analysis of the network's structure and its evolution. nih.govuva.nl

This analytical method is typically applied to the outputs of MD or MC simulations. By translating the atomic coordinates and bond information into a graph, researchers can investigate several key network properties:

Cluster Analysis: The formation of clusters (groups of connected monomers) is tracked throughout the polymerization process. The size and distribution of these clusters are critical indicators of network evolution. nih.gov

Gel Point Determination: The gel point is identified as the moment a "giant component" forms—a single cluster that spans the entire system. uva.nlrsc.org This provides a clear, topologically defined milestone in the polymerization process. For the similar monomer HDDA, this point was found to be around 18% bond conversion under specific simulation conditions. uva.nlrsc.org

Network Topology and Cyclization: Graph theory tools are used to analyze the detailed topology of the network, including the formation of cycles (loops). acs.orgnih.gov A detailed analysis of the network topology for HDDA revealed that the flexibility of the monomer molecules plays a significant role in promoting the formation of small cycles, a process which can delay the gel point. uva.nlrsc.org The cyclomatic complexity, a measure of the number of independent cycles in the graph, can also be calculated to quantify the degree of cross-linking. acs.orgnih.gov

Random Graph (RG) Modeling: For copolymerization systems involving acrylates like HDDA, a polymer-level model based on random graphs can be used to predict macroscopic properties. uu.nl This approach uses connectivity information from a monomer-level model to deduce features like polymer size distributions, gel points, and gel fractions. uu.nl

By combining simulation techniques with graph theory, a comprehensive understanding of the relationship between reaction kinetics, network structure, and final material properties can be achieved.

Advanced Applications of 1,6 Hexanediol Dimethacrylate in Polymer Composites and Functional Materials

HDDMA in Dental Materials Research

1,6-Hexanediol (B165255) dimethacrylate (HDDMA) is a significant monomer utilized in the formulation of dental resin composites. sigmaaldrich.comwikipedia.org Its chemical structure and properties offer several advantages in creating durable and effective restorative materials. polysciences.com This section explores the multifaceted role of HDDMA in dental materials, from its function as a diluent to its influence on mechanical properties and biocompatibility.

Role as a Diluent Monomer in Resin Composites

Dental resin composites are typically based on viscous monomers like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). wikipedia.orgnih.gov To achieve clinically manageable handling characteristics and to facilitate the incorporation of a high percentage of filler particles, a low-viscosity diluent monomer is essential. nih.govmdpi.com HDDMA, with its low viscosity and good solvency, serves effectively in this capacity. nih.gov

Modification of Polymerization Stress and Shrinkage in Dental Composites

A significant challenge in the use of resin-based dental composites is polymerization shrinkage, which can lead to stress at the tooth-restoration interface, potentially causing marginal gaps, microleakage, and secondary caries. researchgate.netnih.gov The degree of shrinkage is related to the initial concentration of reactive monomer groups and the extent of their conversion to a polymer network. nih.gov

Research has shown that the inclusion of HDDMA can influence both polymerization shrinkage and the resulting stress. Some studies suggest that a high ratio of HDDMA to other monomers can result in significant contraction stress. mdpi.com This is attributed to the increased mobility of the reacting molecules in a lower viscosity system, which can lead to a higher degree of conversion and consequently, greater volumetric shrinkage. nih.govmdpi.com

Conversely, other research indicates that the chemical modification of a commercial composite by adding a small amount, as low as 0.25 wt%, of HDDMA can reduce polymerization stress by up to half. researchgate.neticm.edu.pl The final shrinkage and stress are a complex interplay of monomer composition, reactivity, and the development of the polymer network's stiffness. nih.govnih.gov For instance, the reactivity of HDDMA is noted to be higher than that of 2-hydroxyethyl methacrylate (HEMA), which can lead to higher polymerization shrinkage stress in certain formulations. nih.gov

Influence on Mechanical Properties of Dental Resin Systems

The mechanical properties of a dental composite, such as flexural strength, flexural modulus, and hardness, are critical for its clinical longevity, especially in stress-bearing posterior restorations. nih.govmums.ac.ir HDDMA, as a crosslinking agent, plays a direct role in the formation of the polymer network and thus influences these properties. sigmaaldrich.com

Studies have shown that experimental composites containing HDDMA can achieve mechanical properties comparable to traditional formulations. nih.govabstractarchives.com For example, a composite with 20 wt% HDDMA as a replacement for triethylene glycol dimethacrylate (TEGDMA) demonstrated comparable flexural strength to a conventional Bis-GMA/TEGDMA-based composite. nih.gov However, in some resin systems, the inclusion of HDDMA has been associated with lower values of flexural strength, flexural modulus, and diametral tensile strength compared to formulations with other co-monomers like HEMA. nih.gov

Table 1: Comparative Mechanical Properties of Experimental Dental Resins

Resin Composition (wt%) Flexural Strength (MPa) Flexural Modulus (GPa) Diametral Tensile Strength (MPa)
UDMA/bis-GMA/TEGDMA/HEMA Highest Highest High
UDMA/bis-GMA/HEMA High High Highest
UDMA/bis-GMA/HDDMA Low Low Low

Data derived from a study comparing various resin matrix compositions. nih.gov

Residual Monomer Content in HDDMA-Based Dental Composites

The polymerization of dental resins is rarely complete, leading to the presence of unreacted, or residual, monomers within the cured composite. uzh.chmdpi.com These residual monomers can be leached out into the oral environment over time, a process influenced by factors such as the monomer's molecular weight, solubility, and the crosslink density of the polymer network. mdpi.com

HDDMA, along with other monomers like Bis-GMA, UDMA, and TEGDMA, has been identified in aqueous extracts of polymerized composites, though often in minor concentrations. mdpi.com The amount of leachable components is generally low, with studies reporting that 10% or less of the unreacted methacrylate groups exist as residual monomer available for leaching. mdpi.com The elution is typically highest in the first 24 hours after polymerization. uzh.ch Research on fiber-reinforced composites with an HDDMA-based matrix has been conducted to evaluate the residual monomer content, highlighting the importance of understanding the leaching characteristics of these materials.

Biocompatibility Considerations in Dental Applications

The biocompatibility of dental materials is of paramount importance, as they are in long-term contact with oral tissues. mdpi.comnih.gov Concerns exist regarding the potential for leached monomers from resin composites to cause adverse biological effects, including cytotoxicity. mdpi.commdpi.com

Unpolymerized components of dental resins, including HDDMA, have been the subject of cytotoxicity studies to assess their potential biological risks. allenpress.compocketdentistry.com Research has shown that unpolymerized methacrylates can cause cytotoxic effects in vitro. uio.nofao.org

Studies evaluating the cytotoxic effects of various dental monomers have included HDDMA. For example, one study investigated the cytotoxicity of isobutyl methacrylate (IBMA) and HDDMA on L929 fibroblast cells, finding that both monomers inhibited DNA synthesis and decreased mitochondrial dehydrogenase activity. pocketdentistry.com Another study on experimental E-glass fiber-reinforced composites found that a formulation containing 70% HDDMA and 30% TEGDMA exhibited significantly higher cell viability (98.2%) compared to Bis-GMA-based control groups, meeting the ISO 10993-5 standard for non-cytotoxic materials. nih.govnih.gov This suggests that HDDMA-based resins could offer a more biocompatible alternative to some traditional resin systems. nih.gov However, it's also been noted that HDDMA-based resins can still exhibit some level of cytotoxicity, indicating the need for careful formulation and evaluation. nih.gov

Immunological Responses to HDDMA

1,6-Hexanediol dimethacrylate (HDDMA) has been identified as a potent sensitizer (B1316253), capable of causing allergic contact dermatitis. nih.govfrontierspartnerships.org This immunological response is a significant consideration in the application of HDDMA, particularly in products that come into direct contact with the skin.

Research has shown that individuals can develop a strong positive reaction to HDDMA upon patch testing. nih.govresearchgate.net In some reported cases, individuals who developed allergic contact dermatitis to products containing HDDMA, such as hospital wristbands or ostomy products, showed significant reactions when tested with the compound. nih.govresearchgate.net For instance, three patients with peristomal dermatitis, which was resistant to therapy, were diagnosed with allergic contact dermatitis caused by 1,6-hexanediol diacrylate (a related compound often abbreviated as HDDA) present in their ostomy products. researchgate.net Patch testing revealed strong positive reactions to HDDA in all three cases. researchgate.net

Furthermore, cross-reactivity with other acrylates and methacrylates is a notable aspect of the immunological response to HDDMA. Studies have observed that individuals sensitized to HDDMA may also react to other acrylic monomers. frontierspartnerships.org For example, a study of patients with allergic reactions to acrylic monomers found that a percentage of those with a positive reaction to 1,6-HDDA also reacted to other methacrylates like ethyleneglycol dimethacrylate (EGDMA) and 2-hydroxyethyl methacrylate (2-HEMA). frontierspartnerships.org However, the cross-reactivity is not always predictable, suggesting that HDDMA may not be highly cross-reactive with some common screening allergens for methacrylate allergy. frontierspartnerships.org

The sensitizing potential of HDDMA has also been investigated in animal models. ru.nl These studies contribute to the understanding of the mechanisms behind the immunological response to this and other acrylic monomers. ru.nl The monomeric form of acrylates is generally considered the sensitizing agent, while the fully polymerized or cured form is typically non-sensitizing. frontierspartnerships.org This highlights the importance of complete polymerization in applications where direct human contact is anticipated to minimize the risk of an immunological response.

HDDMA in UV-Curable Coatings, Inks, and Adhesives

This compound (HDDMA) is a key component in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives due to its desirable properties. kowachemical.combosschemical.com As a difunctional acrylic monomer, it can be polymerized through free-radical mechanisms, making it particularly suitable for UV and electron beam (EB) curing applications where it primarily functions as a crosslinker. kowachemical.comatamankimya.com Its low viscosity and high reactivity contribute to its widespread use in these systems. talentchemicals.compolysciences.com

The applications of HDDMA in this sector are diverse and include:

Coatings: Used in automotive coatings, coatings for plastics, and other flexible substrates. kowachemical.com It is also a component in durable, high-gloss coatings.

Inks: A common ingredient in UV-cured inks, including UV inkjet inks. kowachemical.comatamankimya.com

Adhesives: Employed in the formulation of adhesives and sealants, including anaerobic adhesives. kowachemical.comatamankimya.com

The inclusion of HDDMA in these formulations is driven by its ability to significantly enhance the final properties of the cured material.

The incorporation of this compound into UV-curable formulations leads to a marked improvement in several critical material properties. bosschemical.comatamankimya.com Its bifunctional nature allows for the formation of a densely crosslinked polymer network upon curing, which is directly responsible for these enhancements. mdpi.com

Key Property Enhancements:

Adhesion: HDDMA improves the adhesion of coatings and adhesives to a variety of substrates. atamankimya.comnanoscience.or.kr

Hardness and Scratch Resistance: The high crosslink density imparted by HDDMA results in harder and more scratch-resistant surfaces, a crucial feature for protective coatings. bosschemical.compolysciences.comnih.gov

Abrasion Resistance: Materials formulated with HDDMA exhibit superior resistance to wear and abrasion. atamankimya.comnanoscience.or.kr

Heat Resistance: The crosslinked structure enhances the thermal stability of the cured product. atamankimya.comtalentchemicals.com The inclusion of TiO2 nanoparticles within a poly(HDDA)-based matrix has been shown to increase the thermal degradation temperature of the material. acs.orglboro.ac.uk

Chemical Resistance: The tightly bound polymer network provides excellent resistance to chemicals and solvents. talentchemicals.compolysciences.commdpi.comnanoscience.or.kr

The following table summarizes the impact of HDDMA on the properties of UV-curable materials based on research findings.

PropertyEnhancement Attributed to HDDMASupporting Evidence
Adhesion Improved bonding to various substrates.Formulations containing HDDMA show better adhesion in coatings and adhesives. atamankimya.comnanoscience.or.kr
Hardness Increased surface hardness and scratch resistance.The high crosslink density leads to harder, more durable surfaces. bosschemical.compolysciences.comnih.gov
Abrasion Resistance Enhanced resistance to wear and physical abrasion.Cured materials exhibit greater durability in abrasive environments. atamankimya.comnanoscience.or.kr
Heat Resistance Improved thermal stability.The crosslinked network structure withstands higher temperatures. atamankimya.comtalentchemicals.comacs.orglboro.ac.uk
Chemical Resistance Superior resistance to chemical and solvent attack.The dense polymer matrix prevents penetration and degradation by chemicals. talentchemicals.compolysciences.commdpi.comnanoscience.or.kr

This table is based on data from the text and is for illustrative purposes.

A significant advantage of incorporating this compound in UV-curable systems is its contribution to fast curing rates. talentchemicals.compolysciences.com As a highly reactive monomer, HDDMA readily participates in photopolymerization reactions upon exposure to UV light in the presence of a photoinitiator. frontierspartnerships.org This rapid curing is essential for high-speed industrial processes common in the coatings, printing, and electronics industries. nanoscience.or.kr

The fast curing characteristic of HDDMA is beneficial for several reasons:

Increased Production Speed: Rapid polymerization allows for faster processing and higher throughput. nanoscience.or.kr

Energy Efficiency: Shorter curing times translate to lower energy consumption. nanoscience.or.kr

Reduced Environmental Impact: UV curing is a solvent-free process, which minimizes the emission of volatile organic compounds (VOCs). mdpi.com

The reactivity of the acrylate (B77674) groups in the HDDMA molecule is a key factor in its fast curing capabilities. frontierspartnerships.org This allows for the quick formation of a crosslinked network, leading to the rapid solidification of the coating, ink, or adhesive. mdpi.com

Enhancement of Material Properties (Adhesion, Hardness, Abrasion Resistance, Heat Resistance)

HDDMA in Hydrogel Fabrication and Biomedical Engineering

Hydrogels, which are three-dimensional hydrophilic polymer networks, have garnered significant interest for various biomedical applications due to their biocompatibility and ability to absorb large amounts of water. nih.govnih.govmdpi.com this compound, often in its diacrylate form (HDDA), plays a role in the fabrication of these materials, particularly in creating crosslinked structures. mdpi.comrsc.org

The use of hydrogels in biomedical engineering is extensive, with applications in:

Tissue engineering and the development of scaffolds. nih.govmdpi.com

Controlled drug delivery systems. nih.govresearchgate.net

Wound dressings and other medical devices. nih.govmdpi.com

Poly(1,6-hexanediol diacrylate) (poly(HDDA)) has been successfully utilized to fabricate microspheres and microcapsules for controlled drug delivery applications. rsc.orgresearchgate.net These microstructures can encapsulate therapeutic agents and release them in a controlled manner. researchgate.net

One innovative approach involves the creation of thermoresponsive core-shell microcapsules. rsc.orgresearchgate.net In this system, monodisperse HDDA particles with a hollow core and a nanoporous shell are fabricated using inkjet printing combined with UV polymerization. rsc.orgresearchgate.net A thermoresponsive copolymer, such as poly(N-isopropylacrylamide-co-methacrylic acid), is then grafted onto the surface of these HDDA microcapsules. rsc.orgresearchgate.net This copolymer acts as a "retractable gate," changing its conformation in response to temperature changes around the lower critical solution temperature (LCST). rsc.orgresearchgate.net This allows for the controlled release of an encapsulated drug. researchgate.net

Researchers have also developed poly(HDDA)-based polymer microspheres with embedded graphene particles for use as a sorbent in microextraction techniques. mdpi.com Furthermore, bifunctional microcapsules with a poly(HDDA) composite shell have been prepared to encapsulate materials like fluorescent dyes with high efficiency. acs.orglboro.ac.uknih.gov

The table below details research findings on poly(HDDA)-based microstructures for drug delivery.

MicrostructureFabrication MethodKey FeatureApplication
Core-shell microcapsules Inkjet printing and UV polymerizationThermoresponsive copolymer gateControlled drug release rsc.orgresearchgate.net
Microspheres with embedded graphene Microfluidic emulsification and photopolymerizationSorbent propertiesDispersive solid-phase microextraction mdpi.com
Bifunctional microcapsules On-the-fly photopolymerization of microfluidically generated dropletsEncapsulation of fluorescent dyesPotential for various encapsulation applications acs.orglboro.ac.uknih.gov

This table is based on data from the text and is for illustrative purposes.

In the field of tissue engineering, the goal is to create scaffolds that can support cell growth and guide the formation of new tissue. mdpi.commdpi.com Hydrogels are promising materials for this purpose because their properties can be tailored to mimic the natural extracellular matrix (ECM). nih.govmdpi.com

While research on scaffolds often involves a variety of polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), the principles of creating crosslinked, porous structures are relevant to the potential application of HDDMA. mdpi.comcuni.czresearchgate.netalbany.edu The ability of HDDMA to form crosslinked networks is a key characteristic that could be leveraged in the design of hydrogel scaffolds. The fabrication of porous scaffolds with interconnected pores is crucial to allow for cell infiltration, nutrient transport, and waste removal. mdpi.commdpi.com

The development of biodegradable hydrogels is also an important area of research for tissue engineering scaffolds. researchgate.net By creating scaffolds that degrade over time, new tissue can gradually replace the scaffold, leading to a more natural and permanent repair. researchgate.net The design of such degradable hydrogels involves the use of degradable crosslinkers and polymers. researchgate.net

Poly(HDDA)-Based Microspheres and Microcapsules for Drug Delivery

HDDMA in Specialized Polymer Synthesis

This compound (HDDMA) is a difunctional monomer recognized for its utility as a crosslinking agent in the synthesis of specialized polymers. sigmaaldrich.com Its linear, flexible backbone and the reactive methacrylate groups at both ends allow for the formation of crosslinked polymer networks with tailored properties. ontosight.aibosschemical.com These characteristics are leveraged in advanced applications ranging from biomedical systems to materials for chemical synthesis. HDDMA's role is pivotal in modifying the architecture of base polymers, thereby enhancing their functionality for specific, high-performance uses. sigmaaldrich.comsigmaaldrich.com

In the field of non-viral gene delivery, researchers have focused on modifying low-molecular-weight (LMW) polyethylenimine (PEI) to improve its efficiency and reduce the cytotoxicity associated with high-molecular-weight PEI. One effective strategy involves crosslinking LMW PEI with 1,6-hexanediol diacrylate (referred to as 1,6-hexanediol diacrylate in some studies) to create biodegradable, high-molecular-weight polymers. nih.govnih.govresearchgate.net

These crosslinked PEI derivatives (D.PEI) are synthesized by reacting 800-Da branched PEI with HDDMA. nih.govresearchgate.net The process creates ester linkages within the polymer backbone that are susceptible to hydrolysis, rendering the polymer biodegradable. This degradation is a key feature, as it mitigates the cellular accumulation and toxicity seen with non-degradable polymers. nih.gov

A significant advancement in this synthesis is the use of a poly(4-vinylpyridine)-supported Fe(III) catalyst (PVP(Fe(III))), which allows for a more controlled and facile synthesis, yielding polymers with specific molecular weights. nih.govnih.govresearchgate.net Research has demonstrated the synthesis of D.PEI polymers with molecular weights of 1.2, 6.2, and 48 kDa using this catalytic method. nih.govnih.govresearchgate.net These HDDMA-crosslinked polymers have shown a two- to five-fold increase in gene delivery efficacy compared to the 25-kDa branched PEI standard, along with lower cytotoxicity. nih.govnih.gov The resulting polyplexes, formed by complexing the D.PEI with plasmid DNA, are typically in the size range of 320 to 440 nm in diameter. nih.govnih.gov

Table 1: Properties of HDDMA-Crosslinked PEI for Gene Delivery nih.govnih.govresearchgate.net
PolymerLMW PEI Base (Da)CrosslinkerResulting Molecular Weight (kDa)Gene Delivery Efficacy Improvement (vs. 25-kDa PEI)Key Advantage
D.PEI-1.2800HDDMA1.22- to 5-fold increaseBiodegradable with reduced cytotoxicity
D.PEI-6.2800HDDMA6.2
D.PEI-48800HDDMA48

HDDMA and its close analogue, 1,6-hexanediol diacrylate (HDODA), are employed as flexible crosslinking agents for polystyrene (PS) resins used in solid-phase peptide synthesis (SPPS). nih.govhud.ac.uknih.gov Traditional polystyrene resins are often crosslinked with divinylbenzene (B73037) (DVB), resulting in a rigid and hydrophobic support that can be unsuitable for the synthesis of complex or hydrophobic peptides. researchgate.net

Resins crosslinked with HDDMA or HDODA offer a more flexible and solvating environment, which improves the efficiency of peptide chain assembly. nih.govresearchgate.net These supports exhibit excellent swelling properties in a wide range of solvents commonly used in SPPS. hud.ac.ukresearchgate.net The enhanced flexibility and solvation of the polymer matrix facilitate more effective coupling reactions, leading to higher yields and purities of the final peptide products. nih.govnih.gov

Researchers have successfully used these flexible resins for the synthesis of challenging peptide sequences. For instance, a 2% HDODA-crosslinked polystyrene support was used to synthesize three partial sequences of thioredoxin, a protein containing 108 amino acids. nih.gov Similarly, a novel 1,6-hexanediol diacrylate-crosslinked polystyrene resin was prepared and functionalized to successfully synthesize a 13-residue fragment of seminalplasmin (B1575899). hud.ac.uk In another study, a terpolymer resin incorporating polystyrene, N-vinylpyrrolidone, and 1,6-hexanediol diacrylate was developed for the synthesis of peptide fragments from the hepatitis C virus polyprotein, demonstrating excellent mechanical stability and swelling characteristics. orientjchem.org

Table 2: Application of HDDMA-Crosslinked Polystyrene in Peptide Synthesis
CrosslinkerResin TypeSynthesized Peptide ExampleKey FindingReference
1,6-Hexanediol diacrylateCrosslinked PolystyrenePartial sequences of thioredoxinFavorable swelling and solvation characteristics facilitated effective synthesis. nih.govnih.gov
1,6-Hexanediol diacrylateCrosslinked Polystyrene13-residue seminalplasmin fragmentResin exhibited good swelling and was chemically inert under synthetic conditions. hud.ac.uk
1,6-Hexanediol diacrylatePolystyrene-N-vinylpyrrolidone TerpolymerHepatitis C virus polyprotein fragmentsResin showed excellent mechanical stability and a beneficial hydrophobic-hydrophilic balance. orientjchem.org

The conventional synthesis of HDDMA relies on petroleum-derived precursors, specifically 1,6-hexanediol (1,6-HDO). pcimag.com The industrial process typically involves the direct esterification of 1,6-HDO with acrylic acid, using catalysts like p-toluenesulfonic acid or sulfuric acid. chemicalbook.com However, there is growing interest in developing sustainable routes to produce these monomers from renewable resources.

A promising pathway for bio-based 1,6-HDO starts from furfural (B47365), which can be produced in large quantities from biomass such as corncobs, corn stover, and bagasse. pcimag.com Through a multi-step process, furfural can be converted into 1,5-pentanediol (B104693) (1,5-PDO), a renewable replacement for 1,6-HDO. pcimag.comradtech2020.com This bio-based diol can then undergo esterification with acrylic acid or transesterification with methyl acrylate to produce a bio-based diacrylate monomer. chemicalbook.comradtech2020.com While much of the development has focused on 1,5-Pentanediol diacrylate (PDDA) as a direct bio-alternative to petroleum-based 1,6-Hexanediol diacrylate (HDDA), the same principle applies to producing bio-based HDDMA from bio-derived 1,6-HDO. pcimag.comradtech2020.com Research indicates that 1,6-HDO itself can be derived from bio-based 5-hydroxymethylfurfural (B1680220) (5-HMF). researchgate.net This integrated bio- and chemical catalysis approach offers a sustainable synthetic route to the key precursors of HDDMA. researchgate.net

The properties of polymers made from HDDMA can be significantly enhanced by incorporating nanomaterials to create advanced composites. These nanocomposites leverage the polymer matrix provided by HDDMA and the unique properties of the nano-fillers.

One example is the synthesis of monodispersed poly(1,6-hexanediol diacrylate)/Titanium dioxide (PHDA/TiO₂) microspheres. sigmaaldrich.com In this application, HDDMA (referred to as HDDA) serves as the monomer that is polymerized to form a polymer matrix embedding TiO₂ nanoparticles. sigmaaldrich.com The resulting composite material combines the structural properties of the crosslinked polymer with the photocatalytic activity of TiO₂. These microspheres have demonstrated applicability in the degradation of organic pollutants, such as methylene (B1212753) blue. sigmaaldrich.com Such nanocomposites hold potential for a variety of fields, including sensing, drug delivery, and photonics, by combining the processability of the polymer with the functional properties of the incorporated nanomaterial. sigmaaldrich.com

Advanced Analytical and Characterization Techniques for Hddma Containing Systems

The comprehensive analysis of 1,6-Hexanediol (B165255) dimethacrylate (HDDMA) and its subsequent polymer networks requires a suite of advanced analytical techniques. These methods are crucial for understanding the polymerization kinetics, network structure, and the final thermomechanical properties of materials incorporating HDDMA.

Occupational Health and Environmental Impact in Research Contexts

Sensitization Potential and Allergic Contact Dermatitis

1,6-Hexanediol (B165255) dimethacrylate (CAS No. 6606-59-3) is recognized in research and occupational health literature as a skin irritant and a potential skin sensitizer (B1316253). nih.govvoco.dentaldentalcompare.com Its use in laboratory and industrial settings necessitates an understanding of its potential to elicit allergic reactions upon contact.

Research findings indicate that 1,6-Hexanediol dimethacrylate can cause allergic contact dermatitis. nih.gov The toxicological profile on the PubChem database explicitly identifies it as a skin sensitizer, an agent capable of inducing an allergic reaction in the skin. nih.gov Safety Data Sheets (SDS) for products containing the compound corroborate this, stating it may cause an allergic skin reaction, with symptoms including itching, rashes, and hives. voco.dentallgcstandards.com One SDS notes that it may cause sensitization in susceptible individuals. lgcstandards.com Another source indicates sensitization is possible through skin contact. dentalcompare.com While the majority of sources point towards a sensitization risk, at least one safety data sheet for a product containing the compound stated no known sensitizing effects, indicating some variability in reported findings. windows.net

An experimental study in guinea pigs investigating the sensitizing potential of various acrylic monomers included this compound. ru.nl The results of this study showed that the number of animals exhibiting a positive reaction was higher during a challenge at day 35 compared to a challenge at day 21, which is indicative of its capacity to act as a sensitizer. ru.nl

In addition to its sensitization potential, the compound is classified as a skin and eye irritant. nih.gov

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard CodeDescriptionSource
Skin IrritationH315Causes skin irritation nih.gov
Eye IrritationH319Causes serious eye irritation nih.gov
Specific target organ toxicity, single exposureH335May cause respiratory irritation nih.gov
Skin SensitizationH317May cause an allergic skin reaction voco.dentaldentalcompare.com

Workplace Exposure and Safety Measures in Research Laboratories

The handling of this compound in research laboratories, where it is often used for the synthesis of substances and development of new materials, requires strict adherence to safety protocols to minimize occupational exposure. Its identified hazards as a skin/eye irritant and potential sensitizer dictate the need for comprehensive protective measures. nih.gov

Engineering Controls: In a laboratory setting, the primary engineering control is adequate ventilation. henryschein.ca Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the accumulation of vapors and minimize respiratory exposure.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes:

Hand Protection: Chemical-resistant gloves must be worn. It is critical to inspect gloves before use and to use proper glove removal techniques to avoid skin contact with the exterior of the glove.

Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are required. If splashing is a significant risk, a face shield should be used in addition to goggles.

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact. henryschein.ca Contaminated clothing should be removed immediately and washed before reuse.

Hygiene Measures: Standard laboratory hygiene practices are essential for safe handling. Researchers should wash hands and any exposed skin thoroughly with soap and water after handling the compound. Eating, drinking, and smoking are prohibited in areas where the chemical is handled. henryschein.ca It is recommended to apply preventive skin protection before work and to change any contaminated clothing immediately.

Table 2: Recommended Workplace Safety Measures for this compound in Research Laboratories

Control TypeMeasureRationaleSource(s)
Engineering Controls Use only in a well-ventilated area (e.g., fume hood).To control vapor inhalation and prevent respiratory irritation. henryschein.ca
Personal Protective Equipment Wear protective gloves (chemical-resistant).To prevent skin contact, irritation, and allergic sensitization.
Wear safety glasses with side-shields or goggles.To prevent eye contact and serious eye irritation.
Wear a lab coat or protective clothing.To protect skin from accidental splashes or contact. henryschein.ca
Hygiene Practices Wash hands and face thoroughly after handling.To remove any residual chemical and prevent inadvertent exposure.
Do not eat, drink, or smoke in the work area.To prevent ingestion. henryschein.ca
Immediately change contaminated clothing.To minimize the duration of skin exposure.

Environmental Fate and Biodegradability in Experimental Systems

The environmental impact of this compound is an area of ongoing research, particularly concerning its fate in aquatic systems and its biodegradability.

Ecotoxicity: Data from safety data sheets indicate that the compound is considered harmful to aquatic life, with some classifications specifying long-lasting effects. lgcstandards.comkemper-system.de One safety data sheet classifies a product containing 1,6-hexanediylbismethacrylate as Aquatic Chronic 3 (H412), signifying it is "Harmful to aquatic life with long lasting effects". kemper-system.de Another source simply states it is "Harmful to aquatic life". lgcstandards.com

Biodegradability: Direct and comprehensive data on the biodegradability of this compound in natural environments like water or soil is not widely available in the literature. ultradent.eu However, its degradation has been observed in specific experimental systems, particularly in the context of dental research. Acrylic-based resins, including those formulated with this compound, are known to undergo biodegradation when exposed to oral bacteria. pocketdentistry.com

In one experimental study, dental resin composites containing this compound were incubated with the cariogenic bacterium Streptococcus mutans. nih.gov The results showed that the bacteria contributed to the degradation of the resin material. nih.gov This type of biodegradation in experimental setups is primarily characterized by the breakdown of the polymer matrix and the subsequent release of unbound monomers and other constituents, rather than complete mineralization. pocketdentistry.comscispace.com The release of these chemical components is a significant consequence of biodegradation in such systems. pocketdentistry.com

Table 3: Summary of Environmental Impact Data for this compound in Experimental Contexts

Impact AreaFindingExperimental Context/SystemSource(s)
Aquatic Toxicity Harmful to aquatic life, potentially with long-lasting effects.GHS Classification based on product data. lgcstandards.comkemper-system.de
Biodegradability Degradation of the polymer matrix observed.Incubation of dental resin composites with Streptococcus mutans. nih.gov
Biodegradation Products Biodegradation of acrylic resins can lead to the release of unbound monomers and additives.Review of in vitro and in vivo studies on acrylic resins. pocketdentistry.comscispace.com

Q & A

Q. What are the optimal polymerization conditions for synthesizing HDDMA-based polymers with controlled crosslinking density?

To achieve controlled crosslinking, use free-radical polymerization with initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide at 60–80°C. Monomer-to-crosslinker ratios (e.g., 10:1 to 5:1) should be systematically varied to tune crosslinking density. Post-polymerization purification via aluminum oxide columns removes unreacted monomers and stabilizers (e.g., MEHQ) . For characterization, gel permeation chromatography (GPC) and swelling tests in organic solvents (e.g., tetrahydrofuran) quantify crosslink efficiency and network formation .

Q. How does HDDMA purity impact polymerization kinetics and final material properties?

Purity >98% (verified via GC or HPLC) is critical to avoid side reactions or incomplete polymerization. Stabilizers like MEHQ (200–400 ppm) prevent premature radical-induced polymerization during storage but must be accounted for in stoichiometric calculations. Impurities (e.g., residual 1,6-hexanediol) can reduce crosslinking efficiency, leading to lower glass transition temperatures (Tg) and compromised mechanical strength .

Q. What methods effectively characterize HDDMA's crosslinking efficiency in copolymer systems?

  • Swelling experiments : Measure equilibrium swelling ratio in solvents to infer crosslink density using the Flory-Rehner equation.
  • Dynamic mechanical analysis (DMA) : Evaluate storage modulus (E') and Tg shifts to assess network rigidity.
  • FTIR spectroscopy : Monitor methacrylate C=C bond conversion (peak at ~1630 cm⁻¹) to track reaction completion .

Advanced Research Questions

Q. How can conflicting data on HDDMA's crosslinking efficiency in mixed-monomer systems be resolved?

Discrepancies often arise from competing reactivity ratios between HDDMA and co-monomers (e.g., methyl methacrylate). To resolve this:

  • Conduct kinetic studies using real-time FTIR or Raman spectroscopy to track monomer consumption rates.
  • Use statistical design of experiments (DoE) to isolate variables (e.g., initiator concentration, temperature).
  • Compare results with computational models (e.g., Monte Carlo simulations) to predict copolymerization behavior .

Q. What advanced techniques analyze phase separation in HDDMA-containing polymer blends?

  • Small-angle X-ray scattering (SAXS) : Resolve nanoscale phase-separated domains in HDDMA-crosslinked block copolymers.
  • Transmission electron microscopy (TEM) with staining agents (e.g., OsO₄) visualizes morphology.
  • Rheology : Frequency sweeps identify phase boundaries via changes in viscoelastic behavior .

Q. How does HDDMA influence the biocompatibility of dental or biomedical composites?

HDDMA enhances mechanical properties but may leach unreacted monomers, causing cytotoxicity. Mitigation strategies include:

  • Post-polymerization ethanol treatment : Reduces residual monomers by 40–60% (verified via HPLC) .
  • Cytotoxicity assays : Use ISO 10993-5 protocols with fibroblast cell lines (e.g., L929) to assess biocompatibility.
  • Surface modification : Plasma treatment or hydrophilic coating reduces protein adsorption and bacterial adhesion .

Data Contradiction and Methodological Considerations

Q. How to address discrepancies in HDDMA’s role in chromatographic column efficiency vs. permeability?

While HDDMA-based monolithic columns achieve high efficiency (86,000 plates/m), their low permeability limits flow rates. To balance these:

  • Optimize porogen ratios (e.g., cyclohexanol/dodecanol) during polymerization to tune pore size distribution.
  • Validate using van Deemter plots to correlate efficiency with linear flow velocity .

Q. What experimental controls are essential when studying HDDMA’s interaction with ionic liquids (ILs) in composite materials?

  • Thermogravimetric analysis (TGA) : Confirm IL encapsulation stability within HDDMA matrices.
  • Control experiments : Compare IL-free HDDMA networks to isolate IL-specific effects on Tg or conductivity.
  • DSC : Monitor phase transitions to detect IL leaching or plasticization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.